2-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c16-12-4-1-2-6-14(12)22(19,20)17-10-15(18)8-3-5-13-11(15)7-9-21-13/h1-2,4,6-7,9,17-18H,3,5,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDVMNRNZAIXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H18ClN1O4S
- Molecular Weight : 357.83 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has shown that compounds similar to benzenesulfonamides exhibit antimicrobial properties. For instance, studies indicate that sulfonamides can inhibit the growth of various bacterial strains by interfering with folic acid synthesis . The specific activity of this compound against specific pathogens remains to be fully elucidated.
Anticancer Properties
Recent studies have explored the anticancer potential of related compounds. For example, sulfonamide derivatives have been evaluated for their ability to induce apoptosis in cancer cells. In vitro assays demonstrated that certain sulfonamide compounds could inhibit cell proliferation and promote programmed cell death in various cancer cell lines . The mechanism often involves the modulation of apoptotic pathways and the inhibition of key signaling molecules.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Research on related benzofuran derivatives indicates that they may exhibit protective effects against neurodegenerative diseases by enhancing neuronal survival and reducing oxidative stress . The presence of the hydroxy group in the benzofuran moiety is particularly noteworthy as it may contribute to antioxidant properties.
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : Similar sulfonamides are known to inhibit enzymes involved in bacterial metabolism and cancer cell proliferation.
- Oxidative Stress Reduction : The antioxidant properties attributed to the benzofuran structure may help in mitigating oxidative damage in neuronal tissues.
- Apoptosis Induction : By affecting apoptotic pathways, this compound may promote cell death in malignant cells while protecting healthy cells.
Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated a correlation between structural modifications and enhanced activity levels .
Study 2: Anticancer Activity
In vitro tests on a derivative similar to this compound revealed an IC50 value indicating effective inhibition of cancer cell proliferation at low concentrations. This suggests potential for further development as an anticancer agent .
Study 3: Neuroprotective Properties
Research focusing on neuroprotective agents found that certain benzofuran derivatives could significantly reduce neuronal apoptosis induced by oxidative stress. This positions compounds like this compound as candidates for treating neurodegenerative disorders .
Comparison with Similar Compounds
Dihedral Angles and Molecular Flexibility
- Target compound : The tetrahydrobenzofuran ring imposes conformational constraints, likely reducing flexibility compared to linear alkyl chains. The hydroxy group may stabilize specific conformations via intramolecular H-bonding.
- Chlorsulfuron : The triazine ring and methoxy group create a planar structure, optimizing interactions with plant acetolactate synthase .
- 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide : Exhibits a near-perpendicular dihedral angle (89.4°) between the sulfonyl benzene and –SO₂–NH–C(O) segment, promoting a twisted conformation that may enhance binding to hydrophobic pockets in biological targets .
Hydrogen Bonding and Solubility
- The hydroxy group in the target compound contrasts with the methyl and methoxy groups in chlorsulfuron. This difference may increase hydrophilicity but reduce membrane permeability compared to chlorsulfuron’s lipophilic triazine moiety.
- In 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide, N–H···O(S) hydrogen bonds stabilize crystal packing, a feature shared with the target compound if the hydroxy group participates in similar interactions .
Research Findings and Implications
- Crystallographic Insights : Compounds like 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide demonstrate that dihedral angles and hydrogen bonding patterns significantly influence molecular packing and bioactivity . The target compound’s tetrahydrobenzofuran ring may similarly dictate its solid-state behavior and interaction dynamics.
- Agrochemical vs. Pharmaceutical Profiles : While chlorsulfuron’s triazine group optimizes herbicidal activity, the target compound’s hydroxy-tetrahydrobenzofuran system may favor medicinal applications, analogous to diaryl acylsulfonamides in oncology .
- Synthetic Challenges : The tetrahydrobenzofuran moiety in the target compound likely requires multistep synthesis, contrasting with simpler benzenesulfonamide derivatives. This complexity could impact scalability and cost.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
